Welcome to the BenchChem Online Store!
molecular formula C26H22BrO2P B8358393 (4-Carboxybenzyl)triphenylphosphonium bromide

(4-Carboxybenzyl)triphenylphosphonium bromide

Cat. No. B8358393
M. Wt: 477.3 g/mol
InChI Key: FNKRSQLBWMRWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07311948B2

Procedure details

10.7 g (50 mmole) of α-bromo-4-toluoic acid and 13.1 g (50 mmole) of triphenylphosphine were dissolved in 105 ml of toluene under a nitrogen atmosphere. The mixture was heated at 115° C. for 5 hours. After cooling, the mixture was filtered and dried in a vacuum-oven at 60° C. and 22.6 g of a white solid were obtained (yield 94.5%).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Yield
94.5%

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([OH:11])=[O:10])=[CH:5][CH:4]=1.[C:12]1([P:18]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C=CC=CC=1>[Br-:1].[C:9]([C:6]1[CH:7]=[CH:8][C:3]([CH2:2][P+:18]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)=[CH:4][CH:5]=1)([OH:11])=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)C(=O)O
Name
Quantity
13.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
105 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum-oven at 60° C.

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(=O)(O)C1=CC=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g
YIELD: PERCENTYIELD 94.5%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.